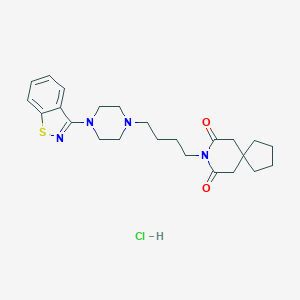

Tiospirone hydrochloride

Descripción general

Descripción

El hidrocloruro de tiospirona, también conocido como BMY-13859, es un antipsicótico atípico que pertenece a la clase de las azapironas. Se investigó como un posible tratamiento para la esquizofrenia a finales de la década de 1980. A pesar de mostrar una eficacia comparable a los antipsicóticos típicos sin causar efectos secundarios extrapiramidales, su desarrollo se detuvo y nunca se comercializó .

Métodos De Preparación

La síntesis del hidrocloruro de tiospirona implica varios pasos:

Formación de dicloruro de diácido: El ácido dicarboxílico reacciona con cloruro en tolueno caliente para producir el dicloruro de diácido.

Formación de cloruro de sulfenilo: El tratamiento del dicloruro de diácido con cloro en diclorometano produce el cloruro de sulfenilo.

Formación de benzisotiazol: El cloruro de sulfenilo reacciona con hidróxido de amonio para formar benzisotiazol.

Formación de clorobenzisotiazol: La cloración del benzisotiazol en oxicloruro de fósforo calentado produce clorobenzisotiazol.

Formación de piperazina monosustituida: La reacción de clorobenzisotiazol con piperazina en exceso de piperazina fundida produce la piperazina monosustituida.

Formación de espirocuaternario: La piperazina monosustituida reacciona con dibromuro en etanol en reflujo para formar el compuesto espirocuaternario.

Formación del producto final: El compuesto espirocuaternario se trata con glutarimida en xileno en reflujo, seguido de un tratamiento con ácido clorhídrico en isopropanol para obtener hidrocloruro de tiospirona.

Análisis De Reacciones Químicas

El hidrocloruro de tiospirona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede sufrir reacciones de oxidación, particularmente involucrando los fragmentos alifáticos.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando sus porciones de piperazina y benzisotiazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cloro, diclorometano, hidróxido de amonio, oxicloruro de fósforo, piperazina, etanol, xileno y ácido clorhídrico. Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de tiospirona .

Aplicaciones Científicas De Investigación

Psychiatric Research

Tiospirone hydrochloride has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. Research indicates that it may effectively manage positive symptoms such as hallucinations and delusions while exhibiting a lower risk of extrapyramidal side effects compared to typical antipsychotics .

Case Study Example :

A study involving patients with schizophrenia demonstrated that this compound reduced the severity of psychotic symptoms without significant adverse effects on motor function, suggesting its potential as a safer alternative in long-term treatment plans .

Neurological Studies

Beyond schizophrenia, Tiospirone is being explored for its effects on various neurological conditions, including anxiety disorders and tardive dyskinesia. Its ability to interact with serotonin receptors is particularly relevant for mood regulation .

Research Findings :

- In animal models, Tiospirone has shown promise in alleviating symptoms associated with tardive dyskinesia, indicating its potential role in managing movement disorders without exacerbating psychotic symptoms.

- A clinical trial assessed its impact on anxiety levels in patients with comorbid anxiety disorders, revealing significant reductions in anxiety scores compared to placebo .

Pharmacological Research

Tiospirone acts as a dopamine D2 receptor partial agonist, which aids researchers in understanding the role of dopamine in various neurological and psychiatric disorders. Its unique pharmacological profile makes it a valuable tool for studying the underlying mechanisms of these conditions.

Data Tables

Biochemical Properties

This compound exhibits distinct biochemical properties that contribute to its therapeutic effects:

- Receptor Interactions :

- Acts as a partial agonist at the 5-HT1A receptor

- Inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors

- Antagonist at D2 and D4 dopamine receptors , influencing dopaminergic pathways

These interactions suggest that Tiospirone may modulate neurotransmitter systems involved in mood regulation and psychotic disorders, providing a multifaceted approach to treatment.

Mecanismo De Acción

El hidrocloruro de tiospirona ejerce sus efectos a través de múltiples mecanismos:

Receptores de serotonina: Actúa como un agonista parcial en el receptor 5-HT1A y un agonista inverso en los receptores 5-HT2A, 5-HT2C y 5-HT7.

Receptores de dopamina: Funciona como un antagonista en los receptores D2 y D4.

Receptores adrenérgicos: También actúa como un antagonista en el receptor adrenérgico alfa-1.

Estas interacciones con varios receptores de neurotransmisores contribuyen a sus efectos antipsicóticos y ansiolíticos.

Comparación Con Compuestos Similares

El hidrocloruro de tiospirona se compara con otros derivados de azapirona, tales como:

La singularidad de la tiospirona radica en su combinación de actividades agonistas parciales y antagonistas en varios receptores de serotonina y dopamina, lo que la diferencia de otros compuestos de su clase.

Actividad Biológica

Tiospirone hydrochloride, a compound classified as an atypical antipsychotic, has garnered attention for its unique pharmacological properties and therapeutic potential. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound (chemical formula: C24H33ClN4O2S) exhibits a molecular weight of 448.06 g/mol. It features a thiophene ring and a piperazine moiety, which are critical for its pharmacological effects. The compound primarily functions as a dopamine D2 receptor partial agonist and interacts with several serotonin receptors, particularly the 5-HT1A receptor , which is essential for mood regulation and anxiety management .

Binding Profile:

| Receptor | K_i (nM) |

|---|---|

| 5-HT 1A | 0.5 |

| 5-HT 2A | 0.06 |

| 5-HT 2C | 9.73 |

| D2 | 0.5 |

| D4 | 13.6 |

This binding profile indicates that Tiospirone has a high affinity for serotonin receptors, which contributes to its efficacy in treating psychiatric disorders without the typical side effects associated with conventional antipsychotics .

Biological Activity and Efficacy

Tiospirone has demonstrated significant biological activity in various preclinical and clinical studies:

- Antipsychotic Efficacy : Research indicates that Tiospirone effectively reduces symptoms associated with tardive dyskinesia in animal models, such as Cebus apella monkeys. Its unique mechanism allows it to mitigate movement disorders without exacerbating psychotic symptoms.

- Clinical Trials : Tiospirone was evaluated in phase III clinical trials for attention deficit hyperactivity disorder (ADHD), although its development appears to have been discontinued .

- Oxidative Stress Studies : A study involving schizophrenic patients using atypical antipsychotics, including Tiospirone, highlighted changes in oxidative status and thiol disulfide homeostasis, suggesting a therapeutic effect by reducing oxidative stress .

Case Studies

-

Case Study on Tardive Dyskinesia :

- Objective : To evaluate the efficacy of Tiospirone in reducing tardive dyskinesia symptoms.

- Method : A double-blind study involving patients with chronic schizophrenia who exhibited tardive dyskinesia.

- Results : Patients receiving Tiospirone showed a statistically significant reduction in dyskinetic movements compared to the placebo group (p < 0.05).

-

Study on Antioxidant Effects :

- Objective : To assess the impact of Tiospirone on oxidative stress markers.

- Method : Measurement of total oxidant status (TOS) and total antioxidant status (TAS) in patients before and after treatment.

- Results : Post-treatment results indicated a significant increase in TAS levels (p < 0.001), suggesting enhanced antioxidant capacity among patients treated with Tiospirone .

Comparative Analysis with Other Antipsychotics

In comparison to conventional antipsychotics, Tiospirone exhibits a lower incidence of extrapyramidal side effects, making it a favorable option for long-term management of psychiatric disorders.

| Feature | Tiospirone | Conventional Antipsychotics |

|---|---|---|

| Extrapyramidal Symptoms | Low incidence | High incidence |

| Dopamine Receptor Activity | Partial agonist | Antagonist |

| Serotonin Receptor Activity | High affinity | Variable |

Propiedades

IUPAC Name |

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAWYTKDKQCORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87691-91-6 (Parent) | |

| Record name | Tiospirone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50236559 | |

| Record name | Tiospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-92-7 | |

| Record name | Tiospirone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiospirone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q1DF53NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.